molecular formula C14H18N2O3 B6500705 methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate CAS No. 954623-50-8

methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate

Cat. No.: B6500705
CAS No.: 954623-50-8
M. Wt: 262.30 g/mol
InChI Key: ZZESYUOQVVWONO-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a synthetic carbamate derivative featuring a pyrrolidinone core substituted with a 4-methylphenyl group at the 1-position and a methyl carbamate moiety at the 3-methyl position. The pyrrolidinone scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities, which can enhance target binding .

Properties

IUPAC Name

methyl N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-3-5-12(6-4-10)16-9-11(7-13(16)17)8-15-14(18)19-2/h3-6,11H,7-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZESYUOQVVWONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}carbamate is a synthetic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in enzyme inhibition and interaction with cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C18H24N2O2
Molecular Weight: 300.4 g/mol
CAS Number: 954634-46-9

The compound features a pyrrolidine ring, which is known for its biological activity, particularly in the development of drugs targeting neurological and metabolic disorders.

The exact mechanism of action for this compound is not fully understood. However, its structural characteristics suggest it may interact with biological targets through:

  • Non-covalent interactions : This includes hydrogen bonding, hydrophobic interactions, and π-π stacking.
  • Enzyme inhibition : Preliminary studies indicate potential inhibitory effects on enzymes involved in metabolic pathways.

Pharmacokinetics

Research indicates that the compound demonstrates good solubility in DMSO, suggesting favorable bioavailability. However, specific pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remain to be thoroughly investigated.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance:

  • α-Amylase Inhibition : A related study on compounds with similar structures revealed effective inhibition of α-amylase, a key enzyme in carbohydrate metabolism. The IC50 value for a similar derivative was reported at 10.60 ± 0.16 μg/mL compared to acarbose (IC50 = 8.80 ± 0.21 μg/mL) .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionIdentified as a potent α-amylase inhibitor; IC50 comparable to established drugs.
Antimicrobial PropertiesRelated compounds exhibited antibacterial and antifungal activities; potential for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl N-{1-[(4-Methoxyphenyl)Methyl]-5-Oxopyrrolidin-3-yl}Carbamate

Structural Differences :

  • Phenyl Substituent : 4-Methoxyphenyl (vs. 4-methylphenyl in the target compound).
  • Carbamate Ester : Benzyl (vs. methyl in the target compound).

Functional Implications :

  • Lipophilicity : The benzyl carbamate and 4-methoxyphenyl group increase logP (predicted ~3.0) compared to the target compound (predicted ~2.5), suggesting reduced aqueous solubility .
  • Electronic Effects : The methoxy group is electron-donating, enhancing hydrogen-bond acceptor capacity, whereas the methyl group is purely hydrophobic. This could alter receptor-binding kinetics or selectivity.

Practical Considerations :

  • The benzyl analog (CAS: 2365419-31-2) was discontinued commercially, possibly due to synthesis challenges, stability issues, or unfavorable pharmacokinetics .
SR 144528 (Non-Carbamate Cannabinoid Receptor Antagonist)

Structural Contrasts :

  • Core Scaffold: SR 144528 employs a bicyclic structure with a thioamide group, distinct from the pyrrolidinone-carbamate framework .
  • Functional Groups : Lacks a carbamate moiety but includes a sulfonamide and trifluoromethyl group.

Pharmacological Relevance :

  • Receptor Selectivity : SR 144528 is a potent CB2 antagonist (Ki = 0.6 nM) with >700-fold selectivity over CB1, highlighting the impact of scaffold and substituents on receptor specificity .
  • Therapeutic Potential: While the target compound’s activity is unconfirmed, structural parallels to pyrrolidinone derivatives suggest possible cannabinoid receptor modulation. However, the absence of a thioamide or sulfonamide group in the target compound may limit direct functional overlap .
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Structural Divergence :

  • Core Heterocycle: Pyrazole (vs. pyrrolidinone in the target compound).
  • Substituents : Includes a 3-chlorophenylsulfanyl group and trifluoromethyl moiety.

Physicochemical Properties :

  • Electron Effects : The chlorine atom (electron-withdrawing) and trifluoromethyl group increase polarity, contrasting with the electron-donating methyl group in the target compound. This could influence binding to targets requiring polarized interactions .

Data Table: Key Comparative Properties

Property Methyl N-{[1-(4-Methylphenyl)-5-Oxopyrrolidin-3-yl]Methyl}Carbamate Benzyl N-{1-[(4-Methoxyphenyl)Methyl]-5-Oxopyrrolidin-3-yl}Carbamate SR 144528
Core Scaffold Pyrrolidinone Pyrrolidinone Bicyclic thioamide
Phenyl Substituent 4-Methylphenyl 4-Methoxyphenyl N/A
Carbamate Ester Methyl Benzyl None
Predicted logP ~2.5 ~3.0 High (undisclosed)
Molecular Weight ~280–300 g/mol ~350 g/mol 523.43 g/mol
Receptor Affinity Unknown Unknown CB2 Ki = 0.6 nM
Metabolic Stability High (methyl ester) Moderate (benzyl ester) High (sulfonamide)

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